1-Amino-3-(3-fluorophenyl)propan-2-ol
CAS No.: 1368911-11-8
Cat. No.: VC8235960
Molecular Formula: C9H12FNO
Molecular Weight: 169.20
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1368911-11-8 |
---|---|
Molecular Formula | C9H12FNO |
Molecular Weight | 169.20 |
IUPAC Name | 1-amino-3-(3-fluorophenyl)propan-2-ol |
Standard InChI | InChI=1S/C9H12FNO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4,9,12H,5-6,11H2 |
Standard InChI Key | BSPMEQOQLKUKRP-UHFFFAOYSA-N |
SMILES | C1=CC(=CC(=C1)F)CC(CN)O |
Canonical SMILES | C1=CC(=CC(=C1)F)CC(CN)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Amino-3-(3-fluorophenyl)propan-2-ol (C₉H₁₂FNO; MW: 169.20 g/mol) features:
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A 3-fluorophenyl group at the third carbon of a propanol chain.
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A primary amino group (-NH₂) and secondary hydroxyl group (-OH) at the first and second carbons, respectively.
The IUPAC name is 1-amino-3-(3-fluorophenyl)propan-2-ol, with the following key identifiers:
Property | Value |
---|---|
SMILES | C1=CC(=CC(=C1)F)CC(CN)O |
InChIKey | BSPMEQOQLKUKRP-UHFFFAOYSA-N |
PubChem CID | 65986568 |
The fluorine atom at the meta position on the phenyl ring enhances lipophilicity (logP ≈ 1.2), facilitating membrane permeability, while the amino and hydroxyl groups enable hydrogen bonding with biological targets .
Synthesis Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via a two-step process:
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Condensation: 3-Fluorobenzaldehyde reacts with nitromethane in a Henry reaction to form β-nitro alcohol.
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Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction (e.g., LiAlH₄) converts the nitro group to an amine.
Reaction Conditions:
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Solvents: Ethanol or THF.
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Temperature: 25–60°C.
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Yield: 65–78% after purification via column chromatography.
Industrial Production
Industrial methods employ continuous flow reactors to optimize scalability and purity. Key steps include:
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Automated feed systems for precise reagent dosing.
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In-line HPLC monitoring to ensure >98% purity.
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Catalyst recycling (e.g., Pd nanoparticles immobilized on carbon).
Biological Activity and Pharmacological Applications
Role in Beta-Blocker Synthesis
1-Amino-3-(3-fluorophenyl)propan-2-ol is a precursor for β-adrenergic receptor antagonists (e.g., propranolol analogs). The fluorine atom:
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Increases metabolic stability by resisting cytochrome P450 oxidation.
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Enhances binding affinity to β₁-receptors due to electron-withdrawing effects .
Enzyme Inhibition Studies
Derivatives of this compound exhibit alanine aminopeptidase (APN) inhibition (IC₅₀: 0.8–2.1 µM) , suggesting potential applications in cancer therapy and immune regulation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Nucleus | δ (ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 7.42–7.38 (m) | Multiplet | Aromatic H (3-fluorophenyl) |
¹H | 4.12 (dd) | Doublet | -OH (exchangeable) |
¹³C | 162.1 (d, J = 245 Hz) | Doublet | C-F coupling |
Infrared Spectroscopy (IR)
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3340 cm⁻¹: N-H and O-H stretching.
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1245 cm⁻¹: C-F vibration.
Hazard Statement | Code | Description |
---|---|---|
H302 | Harmful if swallowed | |
H315 | Causes skin irritation | |
H318 | Causes serious eye irritation | |
H335 | May cause respiratory irritation |
Recent Research and Future Directions
Recent studies focus on structure-activity relationships (SAR) to optimize β-blocker efficacy. For example:
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Fluorine positioning: Para-fluoro analogs show 20% higher receptor affinity than meta-substituted derivatives .
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Chiral resolution: (R)-enantiomers exhibit superior cardiac selectivity over (S)-forms in preclinical models .
Future applications may explore:
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